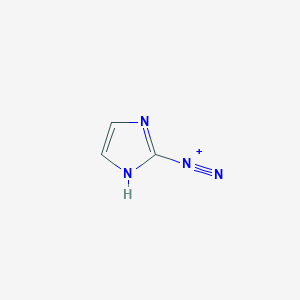

1H-imidazole-2-diazonium

Description

Structure

3D Structure

Properties

CAS No. |

53485-21-5 |

|---|---|

Molecular Formula |

C3H3N4+ |

Molecular Weight |

95.08 g/mol |

IUPAC Name |

1H-imidazole-2-diazonium |

InChI |

InChI=1S/C3H3N4/c4-7-3-5-1-2-6-3/h1-2H,(H,5,6)/q+1 |

InChI Key |

CJAQLAGMNPLRAX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N1)[N+]#N |

Origin of Product |

United States |

Synthetic Methodologies for 1h Imidazole 2 Diazonium and Its Precursors

Direct Diazotization Approaches for Imidazole (B134444) Derivatives

Direct diazotization involves the reaction of a primary amino group on the imidazole ring with a nitrosating agent, typically derived from nitrous acid. This approach is a classical and widely used method for the formation of diazonium salts.

Nitrous Acid Mediated Diazotization of 2-Aminoimidazoles

The reaction of 2-aminoimidazoles with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong mineral acid, is a primary method for the synthesis of 1H-imidazole-2-diazonium salts. organic-chemistry.orgscienceinfo.com The process is typically carried out at low temperatures (0–5 °C) to ensure the stability of the resulting diazonium salt. wikipedia.org

A specific example is the diazotization of 2-amino-1H-imidazole-4,5-dicarbonitrile. In this procedure, the starting material is dissolved in an aqueous solution of hydrochloric acid and cooled to 0°C. researchgate.net A solution of sodium nitrite is then added dropwise to the reaction mixture. The resulting 4,5-dicyanoimidazole-2-diazonium salt can be isolated and characterized. researchgate.net Spectroscopic analysis of the product reveals a characteristic N≡N stretching frequency in the infrared spectrum around 2290 cm⁻¹, confirming the formation of the diazonium group. researchgate.net

| Reactant | Reagents | Temperature (°C) | Product |

| 2-Amino-1H-imidazole-4,5-dicarbonitrile | Sodium nitrite, Hydrochloric acid, Water | 0 | 4,5-Dicyano-1H-imidazole-2-diazonium chloride |

In Situ Generation of 1H-Imidazole-2-Diazonium Intermediates

In many synthetic applications, the isolation of the imidazole diazonium salt is not necessary. Instead, it can be generated in situ and immediately used in a subsequent reaction. This approach is particularly advantageous given the potential instability of some diazonium compounds. wikipedia.org The in situ generation is typically achieved under the same conditions as direct diazotization, with the coupling partner or subsequent reactant already present in the reaction mixture.

For instance, the diazotization of aromatic amines can be performed in microreactors, allowing for precise control over reaction conditions and immediate quenching of the highly reactive diazonium intermediate. This methodology enhances safety and can improve reaction yields by minimizing the decomposition of the diazonium salt.

Indirect Synthesis of Imidazole Diazonium Moieties

Indirect methods for the formation of imidazole diazonium moieties involve the use of precursors that are then converted to the target diazonium salt. These methods can offer advantages in terms of stability of intermediates and milder reaction conditions.

Triazabutadiene-Derived Diazonium Salt Generation

Triazabutadienes are stable compounds that can serve as precursors to diazonium salts. These nitrogen-rich molecules can be designed to release a diazonium ion under specific, mild conditions, such as a change in pH. For example, water-soluble imidazolium-based triazabutadienes have been synthesized that generate aryl diazonium salts in buffered solutions at a pH range of 4-7. This method provides a controlled release of the reactive diazonium species, which can be advantageous in complex chemical or biological systems. The stability and reactivity of these triazabutadiene precursors are influenced by the steric and electronic properties of their molecular scaffold.

| Precursor | Trigger | Product |

| Imidazolium-based triazabutadiene | Acid (pH 4-7) | Aryl diazonium salt |

Diazo-Transfer Reactions for Imidazole Functionalization

Diazo-transfer reactions provide an alternative route to introduce the diazo functionality onto an imidazole ring. These reactions typically involve a diazo-transfer agent that reacts with a suitable imidazole precursor. A prominent reagent in this class is imidazole-1-sulfonyl azide (B81097) hydrogen sulfate. nih.gov This reagent is noted for its stability and efficiency in converting primary amines to azides through a diazo-transfer mechanism. researchgate.net The reaction is often high-yielding and does not necessitate the use of copper salts. researchgate.net

The mechanism of this reaction has been studied using isotopic labeling, confirming that the two terminal nitrogen atoms of the imidazole-1-sulfonyl azide are transferred to the amine substrate. researchgate.net This methodology has been successfully applied in the functionalization of various molecules, including for solid-phase synthesis.

| Substrate | Diazo-Transfer Reagent | Key Features |

| Primary sulfonamides | Imidazole-1-sulfonyl azide hydrogen sulfate | Efficient, stable reagent, no copper catalyst required. researchgate.net |

| Amine functionalized resins | Imidazole-1-sulfonyl azide hydrochloride | Mild, copper-free conditions for solid-phase synthesis. |

Green Chemistry Approaches in 1H-Imidazole-2-Diazonium Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of diazonium salt synthesis, this often involves the use of less hazardous solvents, alternative energy sources, and reusable catalysts.

Several green approaches have been explored for diazotization reactions in general, which could be applicable to the synthesis of 1H-imidazole-2-diazonium. These include:

Ultrasound-assisted synthesis: The use of ultrasound irradiation can enhance reaction rates and efficiency in diazotization and subsequent coupling reactions. researchgate.net This method often allows for reactions to be conducted at room temperature, reducing energy consumption. researchgate.net

Use of solid acid catalysts: Eco-friendly clay catalysts and resins like Amberlyst-15 have been used to facilitate diazotization reactions. researchgate.netnih.gov These solid catalysts can often be recovered and reused, and they can eliminate the need for corrosive mineral acids. researchgate.netnih.gov

Solvent-free conditions: Performing reactions without a solvent or in environmentally benign solvents like water is a key aspect of green chemistry. researchgate.netthieme-connect.com Diazotization-iodination of aromatic amines has been successfully carried out in aqueous media without strong acids. thieme-connect.com

Ionic liquids: Imidazolium-based ionic liquids have been investigated as alternative reaction media for diazo-transfer reactions. researchgate.net These solvents can offer advantages in terms of product isolation and catalyst recycling. researchgate.net

While direct applications of these green methods to the synthesis of 1H-imidazole-2-diazonium are not extensively documented, they represent promising avenues for future research to develop more sustainable synthetic routes.

Deep Eutectic Solvents in Related Amine-Imidazole Synthesis

The synthesis of 2-aminoimidazoles, the direct precursors to 1H-imidazole-2-diazonium salts, has been significantly advanced through the use of Deep Eutectic Solvents (DESs). These solvents, typically mixtures of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), offer a greener alternative to conventional volatile organic compounds (VOCs) due to their low vapor pressure, non-flammability, high thermal stability, and biodegradability.

Research has demonstrated that DESs can act as both the solvent and a catalyst for the synthesis of 2-aminoimidazole derivatives. A common route involves the heterocyclodehydration reaction between α-haloketones and guanidine (B92328) derivatives. The use of DESs, such as those formed from choline (B1196258) chloride (ChCl) with glycerol (B35011) or urea, has been shown to decrease reaction times significantly compared to traditional solvents like tetrahydrofuran (B95107) (THF) or ethanol. For instance, reactions that typically require 10-12 hours under reflux in THF can be completed in 4-6 hours using a ChCl-glycerol DES mixture. This acceleration is attributed to the hydrogen-bonding network of the DES, which can facilitate the catalytic process.

| Solvent System | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Choline Chloride-Glycerol (DES) | 4–6 hours | Reduced reaction time, Green solvent | researchgate.net |

| Choline Chloride-Urea (DES) | 4–6 hours | Simplified work-up, Recyclable | researchgate.net |

| Dimethyl Urea-SnCl₂-HCl (Ternary DES) | Short reaction time | Dual solvent/catalyst, High purity | researchgate.net |

| Tetrahydrofuran (THF) / Ethanol (VOC) | 10–12 hours | Conventional method | researchgate.net |

Biologically Inspired Synthetic Strategies for Diazonium Salts

The traditional synthesis of diazonium salts, known as diazotization, involves the reaction of a primary aromatic amine with nitrous acid. Nitrous acid is unstable and is typically generated in situ from sodium nitrite and a strong mineral acid like hydrochloric or sulfuric acid at low temperatures (0–5 °C). While effective, this century-old method poses significant safety risks, as isolated diazonium salts can be thermally unstable and explosive, and it relies on harsh, corrosive acids. Drawing inspiration from biological systems and principles of green chemistry, researchers have explored milder and safer alternatives.

A notable biologically inspired strategy mimics the natural process of nitrate (B79036) reduction as carried out in plants. This method avoids the limitations of traditional diazotization, such as temperature sensitivity and the need for strong acids. A key innovation of this approach is the combination of the diazonium salt formation and its subsequent conversion into the desired product in a single step. This avoids the dangerous accumulation of the explosive diazonium salt intermediate, significantly enhancing the safety of the process. mpg.de

Another approach aligned with green and bio-inspired principles is the use of a CO₂/H₂O solvent system. researchgate.net This method replaces strong mineral acids with carbonic acid, which is self-neutralizing and environmentally benign. The formation of diazonium salts in this weakly acidic medium (pH ~3) demonstrates a greener pathway for the diazotization-iodination of aromatic amines. researchgate.net Such aqueous, strong-acid-free conditions are inherently safer and more sustainable, reflecting the aqueous environments of most biological processes.

These strategies represent a shift towards more sustainable chemical synthesis, prioritizing safety and environmental compatibility without compromising efficiency. By mimicking natural processes or employing biocompatible reagents, these methods offer promising pathways for the synthesis of reactive intermediates like 1H-imidazole-2-diazonium.

| Strategy | Reagents | Key Advantages | Inspiration/Principle |

|---|---|---|---|

| Traditional Diazotization | NaNO₂, Strong Acid (e.g., HCl, H₂SO₄) | Well-established, effective | Classical chemical synthesis |

| Biomimetic Nitrate Reduction | Undisclosed combination of known reagents | Enhanced safety (no isolation of intermediate), avoids strong acids | Mimics plant nitrate reduction mpg.de |

| Aqueous Green Chemistry | NaNO₂, CO₂/H₂O | Environmentally benign, avoids strong corrosive acids | Green chemistry, use of biological buffer system researchgate.net |

Mechanistic Investigations of 1h Imidazole 2 Diazonium Reactivity

Decomposition Pathways of 1H-Imidazole-2-Diazonium

The stability of diazonium compounds is a critical factor in their synthetic utility. The decomposition of 1H-imidazole-2-diazonium can proceed through several pathways, primarily influenced by heat and light. These decomposition routes lead to the loss of the diazo group as dinitrogen gas (N₂), a thermodynamically highly favorable process.

The thermal decomposition of aryldiazonium salts is a well-documented process that generally proceeds through either a heterolytic or homolytic cleavage of the C-N bond. In the context of 1H-imidazole-2-diazonium, the specific mechanism can be influenced by the reaction conditions and the nature of substituents on the imidazole (B134444) ring.

In the absence of direct studies on 1H-imidazole-2-diazonium, analogies can be drawn from the thermal behavior of other heterocyclic and aromatic diazonium salts. For many aryldiazonium salts, the decomposition in aqueous solution follows a heterolytic pathway, leading to the formation of a highly reactive aryl cation and nitrogen gas. This cation can then react with available nucleophiles in the medium.

The decomposition of related imidazoline/dimethyl succinate (B1194679) hybrids has been shown to be a multi-step process occurring over a wide temperature range, indicating the complexity of the thermal degradation of such heterocyclic systems uomustansiriyah.edu.iq.

Photolytic decomposition offers an alternative pathway for the cleavage of the C-N bond in diazonium salts. Irradiation with light of an appropriate wavelength can induce the extrusion of nitrogen gas, typically leading to the formation of reactive intermediates. For aryldiazonium salts, photolysis can proceed through both heterolytic and homolytic pathways, with the specific pathway often dependent on the solvent and the presence of sensitizers.

The stability and decomposition kinetics of diazonium salts are significantly influenced by both the nature of the counterion and the electronic properties of the substituents on the aromatic or heterocyclic ring.

Counterions: The choice of counterion can have a profound effect on the thermal stability of solid diazonium salts. Generally, diazonium salts with weakly coordinating anions, such as tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻), are more stable and can often be isolated as crystalline solids whiterose.ac.uk. In contrast, diazonium salts with more nucleophilic counterions, like chloride (Cl⁻) or bromide (Br⁻), are typically less stable and are often generated and used in situ. This increased stability is attributed to the reduced tendency of the counterion to act as a nucleophile and attack the diazonium cation.

Substituents: The electronic nature of substituents on the imidazole ring is expected to play a crucial role in the stability of the 1H-imidazole-2-diazonium cation. Electron-donating groups (EDGs) are generally known to stabilize aryldiazonium salts by delocalizing the positive charge of the diazonium group through resonance or inductive effects. Conversely, electron-withdrawing groups (EWGs) tend to destabilize the diazonium cation by increasing its electrophilicity and making it more susceptible to nucleophilic attack and decomposition.

The following table summarizes the general trends observed for the influence of substituents on the stability of aryldiazonium salts, which can be extrapolated to the 1H-imidazole-2-diazonium system.

| Substituent Type | Electronic Effect | Expected Effect on Diazonium Stability |

| Electron-Donating (e.g., -OCH₃, -NH₂) | Increases electron density on the ring | Generally stabilizes the cation through charge delocalization |

| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases electron density on the ring | Generally destabilizes the cation, increasing its electrophilicity |

Note: The actual observed thermal stability can be a complex interplay of ground-state stabilization and transition-state effects.

The solvent plays a critical role in the decomposition of diazonium salts, influencing both the rate and the mechanism of the reaction. The polarity, nucleophilicity, and coordinating ability of the solvent can all impact the stability of the diazonium cation and the nature of the decomposition products.

In polar, nucleophilic solvents such as water or alcohols, the decomposition of aryldiazonium salts often proceeds via a heterolytic Sₙ1-type mechanism. The solvent molecules can solvate the ions, facilitating the departure of the dinitrogen molecule and stabilizing the resulting aryl cation. The rate of these solvolytic reactions can be influenced by the solvent composition. For example, in methanol (B129727)/water mixtures, the rate of dediazoniation of methylbenzenediazonium ions increases with increasing methanol content mdpi.com. However, the rates of heterolytic dediazoniations are often not dramatically affected by the solvent, as the charge is not created or destroyed in the rate-determining step mdpi.com.

In less polar or non-polar solvents, homolytic decomposition pathways may become more favorable. The solvent can also directly participate in the reaction, leading to the formation of solvent-derived products. The choice of solvent can also influence the outcome of photolytic decompositions, as seen in the improved yields of fluorination from aryldiazonium tetrafluoroborates in non-polar solvents nih.gov.

Electrophilic Reactivity of 1H-Imidazole-2-Diazonium

The diazonium group is a powerful electrophile, and 1H-imidazole-2-diazonium is expected to undergo electrophilic substitution reactions with electron-rich nucleophiles. The most prominent of these reactions is azo coupling.

Azo coupling is a reaction between a diazonium compound and an activated aromatic or aliphatic compound to form an azo compound (R-N=N-R'). This reaction is of immense industrial importance for the synthesis of a wide range of dyes and pigments. wikipedia.org The 1H-imidazole-2-diazonium cation acts as the electrophile in this reaction, attacking an electron-rich nucleophilic substrate.

The reactivity of heterocyclic diazonium salts in azo coupling reactions varies significantly depending on the nature of the heterocyclic ring. A comparative study of the reactivity of various heterocyclic diazonium salts, including imidazole derivatives, has shown that their electrophilicity is a key factor. The reactivities of pyrazole- and imidazole-derived diazonium salts were found to be lower than those of thiadiazole- and 1,2,4-triazole-derived diazonium salts but higher than those of pyrrole (B145914) and indole (B1671886) diazo compounds researchgate.net.

The nucleophilic substrate in azo coupling reactions is typically an activated aromatic compound, such as a phenol (B47542) or an aniline (B41778), or a compound with an active methylene (B1212753) group. The reaction conditions, particularly the pH, are crucial for successful azo coupling.

Coupling with Phenols: Azo coupling with phenols is typically carried out in mildly alkaline conditions (pH 8-10). In this pH range, the phenol is deprotonated to the more nucleophilic phenoxide ion, which readily attacks the diazonium cation.

Coupling with Anilines: Coupling with aromatic amines like aniline is generally performed in mildly acidic conditions (pH 4-7). This is to prevent the diazonium ion from coupling with the amino group of another aniline molecule (N-coupling) and to ensure that there is a sufficient concentration of the free amine to act as a nucleophile for C-coupling.

The following table provides examples of nucleophilic substrates that can potentially undergo azo coupling with 1H-imidazole-2-diazonium, based on the known reactivity of other heterocyclic diazonium salts researchgate.net.

| Nucleophilic Substrate | Activating Group | Typical Reaction Conditions | Expected Product Type |

| Phenol | -OH | Alkaline (pH 8-10) | Hydroxyazoimidazole |

| Aniline | -NH₂ | Mildly acidic (pH 4-7) | Aminoazoimidazole |

| N,N-Dimethylaniline | -N(CH₃)₂ | Mildly acidic (pH 4-7) | (Dimethylamino)azoimidazole |

| β-Naphthol | -OH | Alkaline (pH 8-10) | Naphthylazoimidazole |

| Resorcinol (B1680541) | -OH, -OH | Alkaline (pH 8-10) | Dihydroxyazoimidazole |

The reactivity of the 1H-imidazole-2-diazonium cation in these coupling reactions will also be influenced by the substituents on the imidazole ring. Electron-withdrawing groups on the imidazole ring are expected to increase the electrophilicity of the diazonium cation and thus increase the rate of azo coupling. Conversely, electron-donating groups would likely decrease its reactivity. For instance, 4-nitro-5-diazoimidazole readily forms azo compounds with a variety of nucleophiles, including β-naphthol, N,N-dimethylaniline, and resorcinol researchgate.net.

Electrophilic Aromatic Substitution via Diazonium Intermediates

Beyond typical azo coupling, the diazonium group of 1H-imidazole-2-diazonium can be involved in other electrophilic substitution reactions. The aryldiazonium cation is a potent electrophile, capable of reacting with activated aromatic rings. wikipedia.org This reactivity is the basis for the formation of azo dyes, where the aromatic partner is a phenol or an aniline. jchemrev.com The substitution usually occurs at the para position of the activated ring, unless this position is blocked, in which case ortho substitution is observed. wikipedia.org The reaction is an example of electrophilic aromatic substitution where the diazonium ion attacks the electron-rich aromatic ring. coaching-center.in

Radical Reactivity of 1H-Imidazole-2-Diazonium

In addition to its electrophilic character, 1H-imidazole-2-diazonium can serve as a precursor for the generation of aryl radical intermediates. These radicals are highly reactive species that can participate in a variety of bond-forming reactions.

Generation of Aryl Radical Intermediates

Aryl radicals can be generated from aryl diazonium salts through single-electron reduction. nih.gov Diazonium salts are particularly well-suited for this purpose due to their low reduction potential. nih.govrsc.org The reduction leads to the formation of an unstable diazene (B1210634) radical, which rapidly loses a molecule of dinitrogen to produce the corresponding aryl radical. This process can be initiated by various reducing agents, including transition metals and nucleophilic organic or inorganic bases. nih.gov The high reactivity of diazonium salts stems from the excellent leaving group ability of dinitrogen. nih.gov

Photoredox Catalysis in Radical Transformations

Visible-light photoredox catalysis has emerged as a powerful method for the generation of aryl radicals from diazonium salts under mild conditions. mdpi.comacs.orgteknoscienze.comnih.govbohrium.com In a typical catalytic cycle, a photosensitizer, upon excitation by visible light, reduces the diazonium salt via a single-electron transfer (SET) process. mdpi.com This generates the aryl radical, which can then engage in various transformations, such as C-H arylation of heteroarenes. nih.gov For instance, photoredox-mediated arylation of furans, pyrroles, and thiophenes has been achieved using aryl diazonium salts. nih.gov While diazonium salts bearing electron-withdrawing groups tend to perform better in these reactions, a broad range of functional groups are generally tolerated. nih.govnih.gov The photocatalytic approach offers a valuable alternative to traditional metal-catalyzed cross-coupling reactions. acs.orgnih.gov

Key Features of Photoredox Catalysis with Diazonium Salts

| Feature | Description |

|---|---|

| Radical Generation | Single-electron reduction of the diazonium salt by an excited photosensitizer. mdpi.com |

| Reaction Types | C-H arylation, alkoxycarboxylation, annulative carbonylation. nih.govmdpi.com |

| Advantages | Mild reaction conditions, use of visible light, high functional group tolerance. acs.orgnih.gov |

Electrochemical Approaches to Radical Generation

Electrochemistry provides another effective method for the generation of aryl radicals from diazonium salts. nih.govnih.govresearchgate.net The electrochemical reduction of an aryldiazonium salt involves a single-electron transfer from the cathode to the diazonium cation. nih.govnih.gov This process leads to the cleavage of the C-N bond and the release of dinitrogen, forming an aryl radical. nih.gov This method has been widely used for the modification of electrode surfaces through the grafting of aryl layers. nih.govnih.gov

In synthetic organic chemistry, electrochemical methods have been applied to reactions such as the Sandmeyer reaction. nih.gov An electrochemical version of the Sandmeyer reaction allows for the synthesis of a wide range of aryl halides from the corresponding diazonium salts using platinum electrodes. nih.gov Furthermore, the electrochemical arylation of electron-deficient arenes, such as quinoxalines and pyrazines, with aryldiazonium salts has been reported. rsc.org These electrochemical approaches offer a green and efficient alternative to chemical reductants for the generation of aryl radicals from diazonium precursors. researchgate.net The reduction of aryldiazonium salts can proceed in two single-electron steps, leading to the formation of the aryl radical and subsequently the aryl anion. nih.gov

Advanced Transformations and Catalysis Involving 1h Imidazole 2 Diazonium

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Diazonium salts are highly effective electrophiles in these reactions due to their high reactivity, often allowing for milder reaction conditions compared to traditional aryl halides. sioc-journal.cn

Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis. Arenediazonium salts are excellent coupling partners in reactions such as the Heck-Matsuda and Suzuki-Miyaura couplings, often proceeding under phosphine-free conditions and at room temperature. wikipedia.orgresearchgate.net While specific examples employing 1H-imidazole-2-diazonium are not extensively documented, the established reactivity of other arenediazonium salts provides a clear precedent.

In a Heck-Matsuda reaction , the imidazole-2-diazonium salt could be coupled with various olefins. The reaction is advantageous as it does not typically require phosphine (B1218219) ligands and can proceed without the addition of a base. wikipedia.org The catalytic cycle involves the oxidative addition of the diazonium salt to a Pd(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the 2-alkenyl-1H-imidazole product. wikipedia.org

The Suzuki-Miyaura reaction offers a pathway to synthesize 2-aryl-1H-imidazoles by coupling the 1H-imidazole-2-diazonium salt with an arylboronic acid. These reactions benefit from the high reactivity of the diazonium salt, which can lead to rapid coupling at room temperature, minimizing the potential for side reactions like protodeboronation of the boronic acid. researchgate.netnih.gov

Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling with Arenediazonium Salts

| Entry | Arenediazonium Tetrafluoroborate (B81430) | Arylboronic Acid | Catalyst | Product | Yield (%) |

| 1 | 4-MeC₆H₄N₂⁺BF₄⁻ | C₆H₅B(OH)₂ | Pd(OAc)₂ | 4-Methyl-1,1'-biphenyl | 95% |

| 2 | 4-MeOC₆H₄N₂⁺BF₄⁻ | C₆H₅B(OH)₂ | Pd(OAc)₂ | 4-Methoxy-1,1'-biphenyl | 98% |

| 3 | 4-ClC₆H₄N₂⁺BF₄⁻ | C₆H₅B(OH)₂ | Pd(OAc)₂ | 4-Chloro-1,1'-biphenyl | 96% |

| 4 | C₆H₅N₂⁺BF₄⁻ | 4-MeC₆H₄B(OH)₂ | Pd(OAc)₂ | 4-Methyl-1,1'-biphenyl | 94% |

This table illustrates the general applicability of palladium-catalyzed Suzuki-Miyaura reactions with various arenediazonium salts, a transformation theoretically applicable to 1H-imidazole-2-diazonium salts.

The Sandmeyer reaction is a classic and highly valuable transformation that converts an aryl diazonium salt into an aryl halide or pseudohalide using a copper(I) salt as a catalyst or reagent. wikipedia.orgbyjus.com This reaction proceeds via a radical-nucleophilic aromatic substitution mechanism, initiated by a single-electron transfer from the copper(I) species to the diazonium salt. wikipedia.org This generates an aryl radical and nitrogen gas, which is followed by the transfer of a halide or pseudohalide from the resulting copper(II) species to the aryl radical. wikipedia.orgbyjus.com

This methodology can be applied to convert 2-amino-1H-imidazole into a variety of 2-substituted imidazoles. Following diazotization to form the 1H-imidazole-2-diazonium salt in situ, the addition of the appropriate copper(I) salt would yield the desired product.

Chlorination: Use of copper(I) chloride (CuCl) would yield 2-chloro-1H-imidazole.

Bromination: Use of copper(I) bromide (CuBr) would produce 2-bromo-1H-imidazole.

Cyanation: Use of copper(I) cyanide (CuCN) would result in 1H-imidazole-2-carbonitrile.

While this reaction is well-established for anilines and other aromatic amines, its application to heterocyclic amines like 2-aminoimidazole follows the same fundamental principles.

Table 2: Examples of Classical Sandmeyer Reactions

| Starting Amine | Reagents | Copper(I) Salt | Product |

| Aniline (B41778) | NaNO₂, HCl | CuCl | Chlorobenzene (B131634) |

| p-Toluidine | NaNO₂, HBr | CuBr | 4-Bromotoluene |

| m-Nitroaniline | NaNO₂, H₂SO₄ | CuCN | 3-Nitrobenzonitrile |

| 2-Naphthylamine | NaNO₂, HCl | CuCl | 2-Chloronaphthalene |

This table showcases typical Sandmeyer transformations, which are expected to be applicable to the diazonium salt of 2-amino-1H-imidazole.

Beyond palladium and copper, other transition metals are effective in catalyzing reactions involving diazonium salts or imidazole (B134444) derivatives.

Rhodium(III)-catalyzed reactions have been shown to be effective for the C-H activation and annulation of derivatives of 2-aminoimidazole. For instance, imines formed from 2-aminoimidazole can undergo Rh(III)-catalyzed annulation with sulfoxonium ylides to produce imidazopyrimidines. nih.gov This type of C-H functionalization highlights the utility of rhodium in elaborating the imidazole core structure, starting from a closely related precursor to the diazonium salt. nih.gov

Iron-catalyzed reactions present a more cost-effective and environmentally benign alternative to precious metal catalysis. Iron(II) chloride (FeCl₂) has been shown to catalyze the cross-coupling of aryl diazonium salts with azodicarboxylates. rsc.org This indicates the potential for iron to catalyze the transformation of 1H-imidazole-2-diazonium salts with suitable nucleophiles, proceeding through a likely radical-mediated pathway.

Table 3: Rhodium(III)-Catalyzed Annulation of Imines Derived from 2-Aminoimidazole

| Imine Substrate | Ylide | Product | Yield (%) |

| Imine of 2-aminoimidazole + Benzaldehyde | Dimethylsulfoxonium methylide | 5-Phenyl-5,6-dihydroimidazo[1,2-a]pyrimidine | 93% |

| Imine of 2-aminoimidazole + 4-Methoxybenzaldehyde | Dimethylsulfoxonium methylide | 5-(4-Methoxyphenyl)-5,6-dihydroimidazo[1,2-a]pyrimidine | 98% |

| Imine of 2-aminoimidazole + 4-Chlorobenzaldehyde | Dimethylsulfoxonium methylide | 5-(4-Chlorophenyl)-5,6-dihydroimidazo[1,2-a]pyrimidine | 88% |

Data sourced from studies on Rh(III)-catalyzed C-H functionalization of 2-aminoimidazole derivatives. nih.gov

Metal-Free Catalysis in 1H-Imidazole-2-Diazonium Chemistry

The development of metal-free catalytic systems is a significant goal in green chemistry. These methods avoid the cost and potential toxicity associated with transition metals.

A powerful metal-free method involves the direct C-H arylation of heteroarenes with aryl diazonium salts, catalyzed by visible light and an organic dye photosensitizer, such as Eosin Y. In this process, the excited photosensitizer reduces the aryl diazonium salt to generate an aryl radical. This highly reactive radical then adds to an electron-rich heterocycle, like 1H-imidazole, followed by oxidation to yield the C-H arylated product. This provides a transition-metal-free alternative for the formation of aryl-heteroaryl bonds.

While this reaction typically uses the imidazole ring as the substrate to be arylated, it demonstrates a key metal-free transformation involving both diazonium salts and the imidazole scaffold.

Mechanochemistry, which uses mechanical force (e.g., ball-milling) to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-phase synthesis. While specific mechanochemical radical transformations involving 1H-imidazole-2-diazonium have not been reported, the technique has been successfully applied to the synthesis and transformation of other imidazole derivatives. For example, the synthesis of 2-unsubstituted imidazole N-oxides has been achieved using ball-milling methods. The application of mechanical force can facilitate reactions in the solid state, potentially enabling radical pathways that are difficult to access in solution. This remains an area for future exploration in the chemistry of imidazole diazonium salts.

Intramolecular Cyclization Reactions Involving Imidazole Diazonium Intermediates

Intramolecular cyclization of imidazole diazonium intermediates serves as a powerful strategy for the synthesis of fused heterocyclic systems. These reactions capitalize on the electrophilicity of the diazonium group, which can be attacked by a nucleophilic moiety suitably positioned elsewhere on the imidazole ring or its substituents.

A notable example is the cyclization of 5-diazoimidazole-4-carboxamides, which are in equilibrium with their corresponding imidazolyl-5-diazonium salts in acidic media. These intermediates can undergo intramolecular cyclization to yield 3,7-dihydroimidazo[4,5-d]-1,2,3-triazin-4-ones. The reaction proceeds through the nucleophilic attack of the amide nitrogen onto the diazonium group, followed by proton loss. The stability and reactivity of the diazonium salt, and thus the propensity for cyclization, are influenced by the substituents on the carboxamide group and the reaction conditions. For instance, diazotization of 4-R-5-aminoimidazoles (where R represents various carboxamide derivatives) in concentrated tetrafluoroboric acid can lead to the formation of the corresponding imidazolyl-5-diazonium salts, which can then be cyclized. researchgate.net

Another important class of intramolecular cyclization involves the reaction of an ortho-imidazolyl-phenyldiazonium salt. In this case, the imidazole ring itself acts as the intramolecular nucleophile. The reaction proceeds via an intramolecular azo-coupling mechanism, where the electrophilic diazonium group is attacked by an electron-rich carbon atom of the imidazole ring. This transformation provides a direct route to fused polycyclic heteroaromatic systems, such as imidazo[5,1-c] wikipedia.orgrsc.orgresearchgate.netbenzotriazines. The regioselectivity of the cyclization is dependent on the position of the substituents on the imidazole ring.

The table below summarizes representative examples of intramolecular cyclization reactions involving imidazole diazonium intermediates, showcasing the diversity of accessible fused heterocyclic structures.

| Imidazole Diazonium Precursor | Reaction Conditions | Fused Heterocyclic Product | Yield (%) |

| 4-(N-Arylcarbamoyl)imidazolyl-5-diazonium tetrafluoroborate | Water, 30 min | 3-Aryl-3,7-dihydroimidazo[4,5-d]-1,2,3-triazin-4-one | Good |

| 4-(N-Alkylcarbamoyl)imidazolyl-5-diazonium salt | Aqueous acid | 3-Alkyl-3,7-dihydroimidazo[4,5-d]-1,2,3-triazin-4-one | Moderate |

| ortho-Imidazolyl-phenyldiazonium salt | Neutral or slightly acidic medium | Imidazo[5,1-c] wikipedia.orgrsc.orgresearchgate.netbenzotriazine | Moderate |

This table presents a summary of typical yields reported in the literature for these types of reactions. Actual yields may vary depending on the specific substrates and reaction conditions.

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

1H-Imidazole-2-diazonium salts are valuable precursors for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. These transformations often proceed through radical or cationic intermediates generated upon the loss of the stable dinitrogen molecule. Several classic named reactions, traditionally applied to aryl diazonium salts, can be adapted for imidazole diazonium species.

Carbon-Carbon Bond Formation:

The Gomberg-Bachmann reaction offers a pathway for the arylation of aromatic compounds, proceeding through a radical mechanism. wikipedia.orgmycollegevcampus.com While generally characterized by modest yields due to competing side reactions, it provides a direct method for C-C bond formation. wikipedia.org In the context of imidazole chemistry, an imidazole-2-diazonium salt can decompose to an imidazol-2-yl radical, which can then attack another aromatic ring to form a biaryl system.

The Meerwein arylation involves the addition of an aryl diazonium salt to an electron-deficient alkene, typically catalyzed by a copper salt. wikipedia.org This reaction also proceeds via a radical intermediate. wikipedia.org The imidazol-2-yl radical generated from 1H-imidazole-2-diazonium can add across the double bond of an activated alkene, leading to the formation of a new C-C bond and functionalized imidazole derivatives. wikipedia.orgbohrium.comnih.govdoi.org

Carbon-Heteroatom Bond Formation:

The Sandmeyer reaction is a versatile method for introducing a variety of substituents, including halides and cyano groups, onto an aromatic ring. wikipedia.orgnih.govgeeksforgeeks.org The reaction is typically mediated by copper(I) salts and involves a radical-nucleophilic aromatic substitution mechanism. wikipedia.org Imidazole-2-diazonium salts can be converted to 2-haloimidazoles or 2-cyanoimidazoles under Sandmeyer conditions.

For the synthesis of fluoroimidazoles, the Balz-Schiemann reaction is the method of choice. wikipedia.orgscientificupdate.com This reaction involves the thermal or photochemical decomposition of a diazonium tetrafluoroborate salt. wikipedia.orgnih.gov The reaction is believed to proceed through an aryl cation intermediate, which is then trapped by the fluoride (B91410) anion from the tetrafluoroborate counterion. wikipedia.org The application of this reaction to in situ formed imidazole diazonium fluoroborates has been reported to successfully yield fluoroimidazoles. researchgate.netnih.govacs.org

The following table provides an overview of these bond-forming reactions as they apply to 1H-imidazole-2-diazonium salts.

| Reaction Name | Bond Formed | Reagents/Conditions | Product Type |

| Gomberg-Bachmann | C-C | Aromatic substrate, base | 2-Aryl-1H-imidazole |

| Meerwein Arylation | C-C | Electron-deficient alkene, Copper(I) or (II) salt | Functionalized 2-alkyl-1H-imidazole |

| Sandmeyer Reaction | C-X (X=Cl, Br, CN) | CuCl, CuBr, or CuCN | 2-Chloro-, 2-Bromo-, or 2-Cyano-1H-imidazole |

| Balz-Schiemann Reaction | C-F | Heat or UV light on diazonium tetrafluoroborate | 2-Fluoro-1H-imidazole |

This table illustrates the potential applications of these named reactions to 1H-imidazole-2-diazonium. The specific conditions and yields will depend on the nature of the substituents on the imidazole ring and the reaction partner.

Computational Studies on 1h Imidazole 2 Diazonium

Quantum Chemical Calculations for Molecular Structure and Stability

The molecular structure of the imidazole (B134444) ring is a well-studied scaffold. nih.gov In the case of 1H-imidazole-2-diazonium, the introduction of the diazonium group at the C2 position is expected to influence the geometry of the imidazole ring. DFT calculations on related imidazole derivatives have shown that the bond lengths and angles can be predicted with a high degree of accuracy. researchgate.net For instance, the C=C and C-N bond lengths within the imidazole ring are typically in the range of 1.35 Å to 1.39 Å, and the internal ring angles are sensitive to the nature of the substituents. researchgate.net

Below is a representative table of predicted bond lengths and angles for the 1H-imidazole ring, which can serve as a baseline for understanding the structure of 1H-imidazole-2-diazonium.

| Parameter | Bond Length (Å) | Bond Angle (°) |

| C2-N1 | 1.39 | - |

| N1-C5 | 1.38 | - |

| C5-C4 | 1.36 | - |

| C4-N3 | 1.35 | - |

| N3-C2 | 1.39 | - |

| C2-N1-C5 | - | 108.0 |

| N1-C5-C4 | - | 107.0 |

| C5-C4-N3 | - | 111.0 |

| C4-N3-C2 | - | 108.0 |

| N3-C2-N1 | - | 106.0 |

Note: These are typical values for a substituted imidazole ring and may vary for 1H-imidazole-2-diazonium.

The stability of diazonium salts is a critical aspect, with both electronic and steric factors playing a significant role. whiterose.ac.uk Computational studies on various diazonium salts have demonstrated that electron-withdrawing substituents on the aromatic ring generally increase thermal stability. whiterose.ac.uk In contrast, electron-donating groups can destabilize the diazonium moiety. whiterose.ac.uk For 1H-imidazole-2-diazonium, the electron-rich nature of the imidazole ring may influence its stability. nih.gov

The stability of different isomers and conformers of imidazole derivatives can be assessed by comparing their calculated total energies. For instance, DFT computations on imidazole heme conformations have been used to determine the preferred orientations of imidazole ligands. nih.gov Similar approaches can be applied to 1H-imidazole-2-diazonium to understand its conformational preferences and relative stability.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting chemical reactivity. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower reactivity. scirp.org

For imidazole derivatives, the HOMO is typically a π-orbital distributed over the imidazole ring, indicating its electron-donating capability. acadpubl.eu The LUMO, also a π*-orbital, is the electron-accepting orbital. The energies of these orbitals, and consequently the HOMO-LUMO gap, are significantly influenced by the substituents on the imidazole ring. rsc.org

A representative table of FMO energies for a substituted imidazole derivative is provided below.

| Molecular Orbital | Energy (eV) |

| HOMO | -5.28 |

| LUMO | -1.27 |

| HOMO-LUMO Gap | 4.01 |

Note: These values are for a specific substituted imidazole and are illustrative. The actual values for 1H-imidazole-2-diazonium would need to be calculated.

The FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The regions of the molecule where the HOMO is localized are susceptible to electrophilic attack, while the areas with LUMO localization are prone to nucleophilic attack. acadpubl.eu

Electron Density Distribution Analysis of Reactive Intermediates

The analysis of electron density distribution provides profound insights into the chemical bonding and reactivity of molecules. shaoxc.com For reactive intermediates like 1H-imidazole-2-diazonium, understanding the electron density can help in identifying the reactive sites and predicting the course of a reaction.

Techniques such as Molecular Electrostatic Potential (MEP) mapping are used to visualize the charge distribution on the molecule's surface. acadpubl.eu The MEP map displays regions of negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack) and positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). For imidazole derivatives, the nitrogen atoms are typically the most electron-rich sites. acadpubl.eu

Computational studies on various imidazole compounds have utilized MEP analysis to identify the most reactive sites in the molecules. researchgate.net This information is crucial for understanding the interactions of these molecules with other reactants.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating complex reaction mechanisms at the molecular level. researchgate.netrsc.org For reactions involving 1H-imidazole-2-diazonium, computational studies can map out the potential energy surface, identify transition states, and calculate activation barriers, thereby providing a detailed understanding of the reaction pathways.

For instance, the atmospheric oxidation of imidazole initiated by hydroxyl radicals has been investigated using computational methods, revealing a complex, branched reaction mechanism. rsc.org Similarly, computational studies have been employed to understand the formation of imidazolium (B1220033) salts from corresponding diazabutadienes. researchgate.net

The insights gained from such computational studies are vital for predicting the products of reactions involving 1H-imidazole-2-diazonium and for designing new synthetic routes. By modeling the interaction of 1H-imidazole-2-diazonium with various reagents, it is possible to predict the regioselectivity and stereoselectivity of the reactions.

Emerging Research Frontiers and Future Directions

Development of Novel 1H-Imidazole-2-Diazonium Precursors

The utility of 1H-imidazole-2-diazonium salts in synthesis is critically dependent on the availability of their precursors, primarily 2-aminoimidazoles. The diazotization of a primary aromatic amine is the standard method for generating diazonium salts, a process that involves reacting the amine with a nitrosating agent, typically nitrous acid formed in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgbyjus.com Consequently, the development of novel precursors focuses on the efficient and diverse synthesis of 2-aminoimidazole scaffolds.

Recent synthetic strategies have provided access to a variety of substituted 2-aminoimidazoles. One notable method involves the palladium-catalyzed carboamination of N-propargyl guanidines with aryl triflates. nih.gov This approach is significant as it constructs both a C-N and a C-C bond during the cyclization step, allowing for the rapid assembly of 2-aminoimidazoles with diverse aryl substitutions at the 4-position. nih.gov Another versatile route is the denitrogenative transformation of 5-amino-1,2,3-triazole derivatives, which yields 2-substituted 1H-imidazoles through an acid-mediated reaction involving an in situ formed carbene intermediate. mdpi.com

Direct diazotization of a substituted 2-aminoimidazole has been documented, confirming the viability of these precursors. For instance, 2-amino-1H-imidazole-4,5-dicarbonitrile undergoes diazotization with sodium nitrite in dilute hydrochloric acid to yield the corresponding 4,5-dicyanoimidazole-2-diazonium salt. researchgate.net This highlights that the core challenge and area of innovation lie in the synthesis of the initial substituted 2-aminoimidazole.

A summary of precursor synthesis strategies is presented below:

| Precursor Synthesis Method | Key Reactants | Noteworthy Features |

| Pd-Catalyzed Carboamination | N-propargyl guanidines, Aryl triflates | Forms both C-N and C-C bonds in one step; allows for diverse aryl substitution. nih.gov |

| Denitrogenative Transformation | 5-Amino-1,2,3-triazole derivatives | Proceeds via a carbene intermediate; yields 2-substituted imidazoles. mdpi.com |

| Classical Condensation Reactions | α-haloketones, Guanidine (B92328) derivatives | Traditional method for constructing the 2-aminoimidazole core. nih.gov |

| DIB Oxidation | 1,2-diamino-arenes, Vilsmeier reagents | One-pot synthesis under mild conditions using diacetoxy-iodobenzene (DIB). rsc.org |

These methodologies expand the range of accessible 2-aminoimidazole precursors, which in turn broadens the scope of 1H-imidazole-2-diazonium salts available for further synthetic transformations.

Regioselective Functionalization Strategies

1H-imidazole-2-diazonium salts are potent electrophiles, and their functionalization is dominated by reactions where the diazonium group is either displaced or acts as a coupling partner. The position of the diazonium group at C-2 of the imidazole (B134444) ring dictates the regioselectivity of these transformations.

A primary example of regioselective functionalization is azo coupling . In this electrophilic aromatic substitution reaction, the imidazole-2-diazonium cation acts as the electrophile, reacting with electron-rich aromatic compounds such as phenols and anilines. wikipedia.orglibretexts.org The reaction is highly regioselective, typically occurring at the para-position of the coupling partner. wikipedia.org This C-azo coupling reaction is a key method for synthesizing azo dyes and demonstrates the defined reactivity of the diazonium salt at the C-2 position. researchgate.net The reactivity of imidazole-derived diazonium salts in these couplings is noted to be higher than that of pyrrole (B145914) and indole (B1671886) diazo compounds but lower than that of thiadiazole- and 1,2,4-triazole-derived salts. researchgate.net

Beyond azo coupling, modern cross-coupling reactions represent a significant frontier for the regioselective functionalization of diazonium salts. Reactions such as the Suzuki-Miyaura, Heck, and Stille couplings, which traditionally use aryl halides or triflates, can also be performed with arenediazonium salts. organic-chemistry.orgresearchgate.netnih.gov These palladium-catalyzed reactions allow for the formation of C-C bonds, enabling the introduction of diverse aryl, vinyl, or alkyl groups at the C-2 position of the imidazole ring. The high reactivity of the diazonium group as a leaving group (releasing N₂) often allows these reactions to proceed under milder conditions than their aryl halide counterparts. nih.gov

The table below summarizes key regioselective functionalization strategies:

| Reaction Type | Coupling Partner | Bond Formed | Key Features |

| Azo Coupling | Electron-rich arenes (e.g., phenols, anilines) | C-N | Electrophilic aromatic substitution; forms colored azo compounds. wikipedia.orgresearchgate.net |

| Suzuki-Miyaura Coupling | Organoboronic acids | C-C | Pd-catalyzed; introduces aryl or vinyl groups. researchgate.netnih.gov |

| Heck Coupling | Alkenes | C-C | Pd-catalyzed; forms substituted alkenes. organic-chemistry.org |

| Sandmeyer Reaction | Copper(I) halides/cyanides | C-Halogen, C-CN | Replaces the diazonium group with a halide or cyanide. organic-chemistry.org |

These strategies underscore the potential of 1H-imidazole-2-diazonium salts as versatile intermediates for the regioselective synthesis of highly functionalized imidazole derivatives.

Expansion of Heteroatom-Heteroatom Bond Formations

The diazonium group is intrinsically suited for forming bonds between heteroatoms, particularly nitrogen-nitrogen bonds. The most prominent example involving 1H-imidazole-2-diazonium is the aforementioned azo coupling reaction, which directly creates an N=N double bond, linking the imidazole ring to another aromatic system. libretexts.orgresearchgate.net This reaction is a cornerstone of diazonium chemistry and a robust method for heteroatom-heteroatom bond formation.

The reactivity of the terminal nitrogen atom in the diazonium cation allows for coupling with various nucleophiles beyond carbon. libretexts.org This opens avenues for creating other types of heteroatom-heteroatom linkages. For example, the reduction of aryl diazonium salts with mild reducing agents like sodium bisulfite can yield the corresponding hydrazines, forming an N-N single bond. libretexts.org While specific studies on imidazole-2-diazonium are limited in this context, the general mechanism is well-established for arenediazonium salts.

Furthermore, diazonium salts can react with other nitrogen nucleophiles. Reaction with azide (B81097) ions (N₃⁻) leads to the formation of aryl azides, which contain a linear N-N-N linkage. organic-chemistry.org Reaction with primary or secondary amines in alkaline media can produce triazenes (N-N-N linkage), a reaction known as N-azo coupling. wikipedia.org

The table below outlines potential heteroatom-heteroatom bond-forming reactions:

| Reaction Type | Reagent/Partner | Heteroatom Bond Formed | Product Class |

| Azo Coupling | Activated Arenes | N=N | Azo Compounds researchgate.net |

| Reduction | Sodium Bisulfite | N-N | Hydrazines libretexts.org |

| Azide Substitution | Sodium Azide | N-N-N | Azides organic-chemistry.org |

| Triazene Formation | Primary/Secondary Amines | N-N-N | Triazenes wikipedia.org |

The exploration of these reactions with 1H-imidazole-2-diazonium salts represents a promising area for expanding the synthesis of novel heterocyclic structures containing linked heteroatoms.

Integration with Advanced Synthetic Methodologies (e.g., Flow Chemistry)

The inherent instability of many diazonium salts presents significant safety and scalability challenges in traditional batch chemistry. mdpi.comresearchgate.net Advanced synthetic methodologies, particularly flow chemistry , offer powerful solutions to these problems. Flow chemistry involves performing reactions in a continuously flowing stream within a network of tubes or microreactors. worktribe.com

This technology is exceptionally well-suited for handling reactive intermediates like 1H-imidazole-2-diazonium salts for several key reasons:

Enhanced Safety : The small reactor volume at any given time minimizes the accumulation of potentially explosive diazonium compounds, drastically improving the safety profile. mdpi.comresearchgate.net

Precise Temperature Control : Flow reactors have a high surface-area-to-volume ratio, enabling superior heat transfer. This allows for precise control of the typically low temperatures required for diazotization, suppressing decomposition and side reactions. researchgate.net

In-situ Generation and Consumption : Diazonium salts can be generated in one module of a flow system and immediately passed into a second module to react with another substrate. This "just-in-time" production avoids the need to isolate the unstable intermediate. mdpi.comworktribe.com

Rapid Optimization and Scalability : Reaction parameters such as temperature, pressure, and residence time can be adjusted quickly, allowing for rapid optimization. Scaling up production is achieved by running the system for a longer duration rather than using larger, more hazardous reaction vessels. advion.com

Flow-based procedures for preparing and using diazonium salts have been developed under aqueous, organic, and solid-phase conditions, demonstrating the versatility of this approach. mdpi.comworktribe.com The integration of flow chemistry with the synthesis and functionalization of 1H-imidazole-2-diazonium salts is a key frontier for enabling safer, more efficient, and scalable access to complex imidazole-containing molecules.

Theoretical and Computational Advancements in Diazonium Chemistry

Theoretical and computational methods, particularly Density Functional Theory (DFT), have become indispensable tools for understanding the structure, stability, and reactivity of chemical compounds. While specific computational studies on the 1H-imidazole-2-diazonium cation are not widely reported, DFT has been extensively applied to investigate related imidazole systems, providing a framework for future work.

Computational studies on imidazole derivatives have been used to:

Analyze Electronic Properties : DFT is used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for predicting a molecule's reactivity, electronic transitions, and kinetic stability. bohrium.comekb.eg

Simulate Spectroscopic Data : Theoretical calculations can predict vibrational frequencies (IR and Raman) and NMR chemical shifts, which aids in the characterization of newly synthesized compounds. ekb.eg

Investigate Reaction Mechanisms : Computational modeling can map out potential energy surfaces for reactions, helping to elucidate reaction pathways, identify transition states, and understand selectivity. nih.govmdpi.com For instance, DFT has been used to study excited state intramolecular proton transfer (ESIPT) in imidazole-based systems, revealing how electronic density shifts upon photo-excitation to favor the proton transfer process. nih.gov

Applying these computational approaches to 1H-imidazole-2-diazonium and its reactions would provide profound insights into its electrophilicity, the stability of intermediates, and the factors governing the regioselectivity of its functionalization reactions. Such studies are a crucial future direction for rationally designing new synthetic applications for this versatile reagent.

Q & A

Q. Advanced

- Electron-withdrawing groups (EWGs) : Nitro or sulfonyl groups at the 4-position enhance stability by delocalizing the diazonium charge (e.g., 1-(3,4-dimethoxybenzenesulfonyl) derivatives show 30% longer half-lives ).

- Steric hindrance : Bulky substituents (e.g., 1-methyl groups) reduce dimerization but may impede reactivity in cross-coupling reactions .

- pH sensitivity : Stability decreases above pH 7 due to hydroxide-mediated decomposition; monitor via UV-Vis kinetics in buffered solutions .

What safety protocols are critical when handling 1H-imidazole-2-diazonium compounds?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Waste disposal : Segregate diazonium waste in labeled containers for professional treatment, as autoxidation can generate explosive byproducts .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of toxic vapors (e.g., NOₓ from diazotization) .

How can researchers design experiments to study the reactivity of 1H-imidazole-2-diazonium in cross-coupling reactions?

Q. Advanced

- Catalyst screening : Test Pd(0)/Pd(II) systems with ligands (e.g., PPh₃) to optimize Suzuki-Miyaura couplings.

- Real-time monitoring : Use in-situ IR spectroscopy to track diazonium consumption and intermediate formation .

- Competitive experiments : Compare yields with aryl halides to quantify the electrophilicity of the diazonium group .

Data-Driven Example : Ru-catalyzed reactions achieve 70% yield in aqueous media, while MnO₂-based methods favor non-polar solvents .

What challenges arise in characterizing the thermal stability of 1H-imidazole-2-diazonium salts?

Q. Advanced

- Decomposition pathways : Differential Scanning Calorimetry (DSC) reveals exothermic peaks at 120–150°C, correlating with N₂ release .

- Hybrid salts : Incorporating tetrazole anions (e.g., BTO) improves thermal resilience (Tₐₙₜₕ > 200°C) but complicates crystallinity .

- Mitigation : Stabilize salts via co-crystallization with inert counterions (e.g., ClO₄⁻) and store at –20°C under argon .

How can computational tools predict synthetic pathways for novel 1H-imidazole-2-diazonium analogs?

Q. Advanced

- Retrosynthesis algorithms : Use Pistachio/BKMS databases to prioritize feasible routes based on precursor availability and reaction plausibility (>0.01 threshold) .

- Machine learning : Train models on PubChem data to predict regioselectivity in heterocyclic substitutions .

- Validation : Cross-check predicted intermediates with HPLC-MS data to confirm pathway accuracy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.